molecular formula C18H26O B12769783 Hexamethylindanopyran, (4R,7S)- CAS No. 252933-49-6

Hexamethylindanopyran, (4R,7S)-

Cat. No.: B12769783
CAS No.: 252933-49-6
M. Wt: 258.4 g/mol
InChI Key: ONKNPOPIGWHAQC-NWDGAFQWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethylindanopyran, (4R,7S)-, is synthesized through a series of chemical reactions involving cyclization and methylation. The process typically starts with the cyclization of a suitable precursor, followed by multiple methylation steps to achieve the desired hexamethyl substitution pattern .

Industrial Production Methods: Industrial production of Hexamethylindanopyran, (4R,7S)-, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the stereochemistry of the compound, which is crucial for its olfactory properties .

Chemical Reactions Analysis

Types of Reactions: Hexamethylindanopyran, (4R,7S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Hexamethylindanopyran, (4R,7S)-, has a wide range of applications in scientific research:

Mechanism of Action

Hexamethylindanopyran, (4R,7S)-, can be compared with other similar compounds such as:

  • Hexamethylindanopyran, (4R,7R)-
  • Hexamethylindanopyran, (4S,7S)-
  • Hexamethylindanopyran, (4S,7R)-

Uniqueness: The (4R,7S)- stereoisomer is unique due to its specific spatial arrangement, which significantly influences its olfactory properties. This stereochemistry is crucial for its distinctive scent profile, setting it apart from other isomers .

Comparison with Similar Compounds

Properties

CAS No.

252933-49-6

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

(4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene

InChI

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1

InChI Key

ONKNPOPIGWHAQC-NWDGAFQWSA-N

Isomeric SMILES

C[C@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C

Canonical SMILES

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C

Origin of Product

United States

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